molecular formula C19H19N3OS B4483188 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide

2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide

Cat. No.: B4483188
M. Wt: 337.4 g/mol
InChI Key: UCRCQCJFXDNKQF-UHFFFAOYSA-N
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Description

The compound 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide features a hybrid structure combining a partially saturated indole moiety (2,3-dihydro-1H-indole) and a substituted benzimidazole ring system. The indole unit is linked to the benzimidazole via a sulfide (-S-) bridge and a 2-oxoethyl spacer. The benzimidazole core is further substituted with methyl groups at positions 5 and 6, enhancing steric and electronic effects. The dihydroindole moiety may confer conformational flexibility, while the sulfide linkage could influence redox reactivity or metabolic stability compared to ester or ether analogs .

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-[(5,6-dimethyl-1H-benzimidazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-12-9-15-16(10-13(12)2)21-19(20-15)24-11-18(23)22-8-7-14-5-3-4-6-17(14)22/h3-6,9-10H,7-8,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRCQCJFXDNKQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)SCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.

    Formation of the Benzimidazole Moiety: The benzimidazole ring can be synthesized from o-phenylenediamine and carboxylic acids or their derivatives.

    Coupling Reaction: The indole and benzimidazole units are then coupled through a sulfide linkage, often using thiol reagents and appropriate coupling agents under controlled conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings in the indole and benzimidazole moieties can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole and benzimidazole derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound could be investigated for its pharmacological properties, including potential anti-cancer, anti-inflammatory, or antimicrobial activities.

Industry

In industrial applications, the compound might be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity through binding interactions or chemical modifications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycles Substituents/Linkers Key Properties/Activities Synthesis Method
Target Compound 2,3-Dihydro-1H-indole + Benzimidazole 5,6-dimethyl; sulfide + 2-oxoethyl linker Not explicitly reported (hypothesized: antimicrobial/anti-inflammatory) Likely involves coupling of activated indole/benzimidazole precursors (analogous to )
2-(Adamantan-1-yl)-2-oxoethyl benzoates Adamantane + Benzene Ester linker; halogen/nitro substituents Antioxidant (H₂O₂ scavenging), anti-inflammatory 1-Adamantyl bromomethyl ketone + carboxylic acids (K₂CO₃, DMF)
2-(1H-Indol-3-yl-methyl)-1,3,4-oxadiazole-5-thiol Indole + Oxadiazole Sulfanyl (-S-) linker Anticancer, antimicrobial (hypothesized) Multi-step synthesis via hydrazide intermediates

Key Structural Differences

Heterocyclic Cores :

  • The target compound combines a partially saturated indole with a benzimidazole, offering a balance of rigidity and flexibility. In contrast, adamantane-based esters (e.g., 2a–r in ) feature a bulky adamantane core linked to aromatic esters, favoring hydrophobic interactions.
  • The indole-oxadiazole derivative in uses a sulfanyl linker between indole and oxadiazole, differing from the sulfide linkage in the target compound.

Linkers and Substituents :

  • The 2-oxoethyl spacer in the target compound may enhance solubility compared to the adamantane esters’ rigid ester linkers. The 5,6-dimethyl groups on benzimidazole could sterically hinder enzymatic degradation, improving stability .
  • Adamantane derivatives in show substituent-dependent bioactivity (e.g., 2p, 2q, 2r with nitrogen-containing groups exhibit strong anti-inflammatory effects).

Crystallographic Analysis

  • Adamantane-based compounds in were analyzed via single-crystal X-ray diffraction (likely using SHELX software ), revealing synclinal conformations and head-to-tail packing. Similar methods could resolve the target compound’s conformation and intermolecular interactions.

Biological Activity

The compound 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on recent studies.

The molecular formula of the compound is C19H22N4O3C_{19}H_{22}N_{4}O_{3} with a molecular weight of approximately 354.4 g/mol . The compound features a complex structure that includes indole and benzimidazole moieties, which are known for their diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds featuring indole and benzimidazole structures. For instance, compounds derived from these structures have shown efficacy against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis . The minimum inhibitory concentration (MIC) values for these compounds range significantly, with some showing MICs as low as 0.98 μg/mL against MRSA .

CompoundTarget OrganismMIC (μg/mL)
3kStaphylococcus aureus3.90
3kMRSA<1
3dCandida albicans7.80
3aiCandida albicans62.50

This table summarizes the antimicrobial activity of selected compounds similar to the target compound against various pathogens.

Anticancer Activity

The anticancer properties of compounds related to This compound have also been investigated. For example, certain derivatives have demonstrated significant antiproliferative effects against cancer cell lines such as A549 (lung cancer) and other rapidly dividing cells .

Case Study:
In a study assessing the cytotoxicity of various indole derivatives, several compounds exhibited preferential suppression of A549 cell growth compared to non-tumor fibroblasts. This suggests that the structural modifications in these indole-based compounds can enhance their selectivity and potency against cancer cells.

The mechanism underlying the biological activity of these compounds often involves interaction with specific proteins or enzymes crucial for microbial survival or cancer cell proliferation. For instance, some indole derivatives have been shown to inhibit alarmone synthetases involved in bacterial persistence mechanisms . This inhibition disrupts the ability of bacteria to form biofilms and resist antibiotic treatment.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound comprises a 2,3-dihydroindole moiety connected via a sulfide bridge to a 5,6-dimethylbenzimidazole group. The dihydroindole’s partially saturated structure reduces aromaticity, enhancing nucleophilic reactivity at the carbonyl oxygen. The benzimidazole’s aromatic system and methyl substituents sterically hinder electrophilic substitutions, directing reactivity to the sulfide bridge, which is susceptible to oxidation or nucleophilic displacement. These features are critical in designing derivatization strategies .

Q. What synthetic methodologies are reported for analogous benzimidazole-sulfide compounds?

Synthesis often involves coupling a thiol-containing benzimidazole with an activated carbonyl intermediate. For example, reductive amination (e.g., hydrazine hydrate in ethanol under reflux) generates intermediates like 2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl]acetohydrazide, which can be further functionalized . Sodium dithionite-mediated reduction (as in benzimidazole synthesis) is also applicable for constructing sulfur-linked heterocycles .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency between the dihydroindole and benzimidazole moieties?

Low coupling yields often arise from poor thiol activation or competing side reactions. Strategies include:

  • Using coupling agents like EDCI or HOBt to activate the carbonyl group.
  • Employing polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Monitoring reaction progress via TLC (e.g., chloroform:methanol 7:3) to identify incomplete reactions early .
  • Purifying intermediates via recrystallization (e.g., DMF/acetic acid mixtures) to minimize impurities .

Q. What analytical challenges arise in resolving tautomeric or rotational isomerism in this compound?

The benzimidazole’s NH group and sulfide bridge can lead to tautomerism or rotational isomers, complicating NMR interpretation. Solutions include:

  • Variable-temperature NMR to assess dynamic equilibria.
  • 2D techniques (HSQC, HMBC) to confirm connectivity, especially between the sulfide bridge and adjacent carbons.
  • X-ray crystallography (as applied in for similar structures) to unambiguously assign regiochemistry .

Q. How should researchers address discrepancies in mass spectrometry (MS) and NMR data during characterization?

Contradictions may stem from residual solvents, isotopic patterns, or adduct formation. Best practices include:

  • Comparing HRMS data with theoretical m/z values (e.g., C₂₃H₂₂N₂O₂S requires 414.1342).
  • Using deuterated solvents (e.g., DMSO-d₆) to minimize solvent peaks in NMR.
  • Cross-referencing with published spectra of structurally related compounds, such as 2-(indol-2-yl)-benzimidazoles .

Q. What strategies mitigate oxidation of the sulfide bridge during storage or biological assays?

Oxidation to sulfone/sulfoxide derivatives alters bioactivity. Preventive measures include:

  • Storing under inert gas (N₂/Ar) at low temperatures (−20°C).
  • Adding antioxidants (e.g., BHT) to solutions.
  • Monitoring via LC-MS to detect degradation products early.

Methodological Guidance

Q. Which purification techniques are most effective for isolating this compound?

  • Recrystallization : Use DMF/acetic acid (1:1) to remove hydrophilic impurities .
  • Column Chromatography : Employ silica gel with gradient elution (hexane:ethyl acetate 3:1 → 1:1) to separate sulfide derivatives from unreacted starting materials.
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases resolve closely related isomers .

Q. How can computational modeling aid in predicting the compound’s biological interactions?

Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinase enzymes. Focus on:

  • The benzimidazole’s planar structure for π-π stacking with aromatic residues.
  • The sulfide’s polarity for hydrogen bonding.
  • Methyl groups’ steric effects on binding pocket compatibility .

Data Contradiction Analysis

Q. How to resolve conflicting bioactivity data across different assay platforms?

Discrepancies may arise from assay conditions (e.g., pH, redox potential). Validate results by:

  • Repeating assays under standardized conditions (e.g., PBS pH 7.4, 37°C).
  • Using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays).
  • Comparing with structurally validated analogs from PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl 5,6-dimethyl-1H-benzimidazol-2-yl sulfide

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